molecular formula C12H19ClN2S B13233258 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride

Cat. No.: B13233258
M. Wt: 258.81 g/mol
InChI Key: XAWJOWRQTOIEMV-UHFFFAOYSA-N
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Description

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride (CAS 1864073-85-7) is a high-purity chemical compound offered for research and development purposes. This molecule features a piperidine scaffold, a privileged structure in medicinal chemistry that is present in over 85% of FDA-approved pharmaceutical drugs . The specific molecular architecture, which combines the piperidine ring with a pyridine moiety via a sulfanyl-ethyl linker, provides researchers with a versatile building block for drug discovery. Piperidine-based compounds are extensively investigated for their potential to interact with a wide range of biological targets, including enzymes and receptors . The structural motif of incorporating heterocycles like piperidine and pyridine is a well-established strategy to enhance the physical characteristics and biological activity of pharmacological molecules . Researchers can utilize this compound in the design and synthesis of novel molecules for various investigative pathways. It is supplied with comprehensive documentation including analytical data and is intended for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H19ClN2S

Molecular Weight

258.81 g/mol

IUPAC Name

2-(2-piperidin-4-ylethylsulfanyl)pyridine;hydrochloride

InChI

InChI=1S/C12H18N2S.ClH/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11;/h1-3,7,11,13H,4-6,8-10H2;1H

InChI Key

XAWJOWRQTOIEMV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSC2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride typically involves the reaction of 2-chloropyridine with 4-piperidinoethanethiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the pyridine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Piperidine derivatives.

    Substitution: N-alkylated or N-acylated piperidine derivatives.

Scientific Research Applications

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanyl and piperidine groups can interact with various biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine Hydrochloride

  • Structure : Replaces the pyridine ring with a 4-chlorophenyl group.
  • Properties : Molecular weight 292.27 g/mol (CAS 1177283-58-7), purity ≥95% ().
  • This may influence bioavailability and binding affinity in biological systems .

Bis{2-[(1-Oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} Tetrachlorocuprate(2−)

  • Structure : Incorporates an oxidized pyridine-sulfanyl group coordinated to copper.
  • Properties : Metal complexation enhances stability and redox activity, suitable for antimicrobial or catalytic applications.
  • Key Differences : The oxidized pyridine and imidazolium moieties introduce ionic character, contrasting with the neutral pyridine and protonated piperidine in the target compound .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structure : Piperidine substituted with a diphenylmethoxy group.
  • Regulatory data indicate environmental persistence but incomplete toxicity studies ().

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) log P Solubility (mg/mL) Key Functional Groups
Target Compound C₁₂H₁₇ClN₂S 272.8 ~2.1* ~10 (Water) Pyridine, Piperidine, Sulfanyl
2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine HCl C₁₃H₁₇Cl₂NS 292.27 ~3.5 <1 (Water) Chlorophenyl, Piperidine
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₂ClNO 307.8 ~4.5 <0.1 (Water) Diphenylmethoxy, Piperidine

*Estimated using fragment-based calculations ().

Biological Activity

2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride is a compound of increasing interest in pharmacological research, particularly for its potential therapeutic applications in treating neurological disorders. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₉ClN₂S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur. The compound features a pyridine ring substituted with a sulfanyl group and a piperidinyl ethyl chain, which contributes to its unique pharmacological profile.

Research indicates that this compound primarily interacts with muscarinic receptors , especially the M4 subtype. These receptors are implicated in various neurological functions and disorders. The modulation of these receptors suggests potential antipsychotic and neuroprotective effects, although the exact mechanisms remain under investigation.

Pharmacological Effects

  • Antipsychotic Potential : Compounds similar in structure have shown promise in reducing symptoms associated with schizophrenia and other psychotic disorders.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from damage caused by neurodegenerative diseases.

Interaction Studies

Interaction studies have demonstrated that this compound engages with multiple biological targets. This multi-target interaction profile is crucial for its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative table highlights structural similarities and biological activities of related compounds:

Compound Name Structural Features Unique Properties
1-(4-Piperidinyl)-2-thiophenecarboxylic acidContains a thiophene ringPotential anti-inflammatory properties
1-(4-Piperidinyl)-3-thiophenecarboxamideSimilar piperidine structureInvestigated for analgesic effects
3-(Piperidin-4-yl)-1H-pyrroleContains a pyrrole ringExhibits different receptor selectivity

This table illustrates how the unique sulfanyl group and piperidinyl chain of this compound contribute to its distinct pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Muscarinic Receptors : A study demonstrated that analogs of this compound could effectively modulate M4 receptor activity, leading to significant improvements in cognitive function in animal models.
  • Neuroprotective Studies : Research indicated that compounds with similar structures exhibited neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
  • Antipsychotic Activity : Clinical trials involving similar piperidine derivatives have shown efficacy in alleviating psychotic symptoms, hinting at the therapeutic potential of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where a pyridine derivative reacts with a piperidine-containing thiol group. For example, analogous protocols involve using NaOH in dichloromethane to facilitate coupling, followed by HCl treatment to isolate the hydrochloride salt . Reaction temperature (e.g., reflux at 40–60°C) and solvent polarity significantly impact yield, with methanol-water mixtures reported to achieve ~81% yield in related piperidine-pyridine syntheses .
  • Key Considerations : Monitor pH during salt formation to avoid decomposition. Purification via silica gel chromatography (e.g., chloroform:methanol:NH₃, 96:4:0.4) ensures high purity (>99%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Avoid dust formation and use PPE (gloves, goggles, respirators) due to potential respiratory irritation (H335) and skin sensitization (H315) .
  • Storage : Store in a dry, cool environment (room temperature) away from oxidizers. Stability studies on similar compounds indicate degradation under prolonged UV exposure .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Analytical Methods :

  • ¹H/¹³C NMR : Confirm the sulfanyl linkage (δ ~2.8–3.2 ppm for SCH₂) and piperidine proton environments (δ ~1.4–2.6 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ peak (expected m/z ~255 for the free base) .
  • Elemental Analysis : Verify Cl⁻ content (~14.5% for hydrochloride salt) .

Advanced Research Questions

Q. How does the sulfanyl-piperidine-pyridine motif influence receptor binding in enzyme inhibition studies?

  • Structure-Activity Insights : The sulfanyl group enhances lipophilicity, improving membrane permeability, while the piperidine nitrogen enables hydrogen bonding with active sites (e.g., kinases or GPCRs). Comparative studies with 4-(piperidin-4-yl)pyridine analogs show altered binding affinities due to steric effects from the ethyl spacer .
  • Experimental Design : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding kinetics. Pair with mutagenesis to identify critical residues .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Data Discrepancy Analysis :

  • Purity Variability : Cross-validate results using HPLC (e.g., C18 column, 0.1% TFA in acetonitrile/water) to rule out impurities (>99% purity required for in vitro assays) .
  • Assay Conditions : Test under standardized pH (7.4) and ionic strength to minimize false negatives in cell-based assays .
    • Case Study : Inconsistent IC₅₀ values for related compounds were traced to residual DMSO (>0.1%), which artificially inflated activity .

Q. How can computational modeling optimize derivatization of this scaffold for target-specific applications?

  • In Silico Approaches :

  • Docking Studies : Use AutoDock Vina to predict interactions with targets like monoamine oxidases or serotonin receptors. Focus on modifying the pyridine ring’s substituents to enhance selectivity .
  • ADMET Prediction : SwissADME estimates logP (~2.1) and solubility (~1.2 mg/mL), guiding solubility-enhanced derivatives (e.g., PEGylation) .

Q. What are the mechanistic implications of oxidative degradation pathways for this compound?

  • Degradation Pathways : Accelerated stability testing (40°C/75% RH) reveals sulfoxide formation via oxidation of the thioether group. LC-MS/MS identifies m/z +16 Da degradation products .
  • Mitigation : Add antioxidants (e.g., BHT) or store under nitrogen to suppress oxidation .

Methodological Resources

  • Synthetic Optimization : Reference for step-by-step reflux and purification protocols.
  • Safety Compliance : Follow and for PPE and spill management.
  • Data Validation : Cross-check NMR assignments with PubChem’s predicted shifts ().

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